N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide
Description
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide is a benzamide derivative characterized by a 4-bromophenyl group attached to the amide nitrogen and a trimethylstannyloxycarbonyl substituent at the ortho position of the benzoyl moiety. This compound belongs to a class of organotin-containing molecules, which are notable for their applications in organic synthesis and catalysis .
Properties
CAS No. |
652169-87-4 |
|---|---|
Molecular Formula |
C17H18BrNO3Sn |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
trimethylstannyl 2-[(4-bromophenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C14H10BrNO3.3CH3.Sn/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19;;;;/h1-8H,(H,16,17)(H,18,19);3*1H3;/q;;;;+1/p-1 |
InChI Key |
JWAUYZBNBOSUGX-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide typically involves multiple steps. One common method includes the reaction of 4-bromophenylamine with benzoyl chloride to form N-(4-bromophenyl)benzamide. This intermediate is then reacted with trimethylstannyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products depend on the substituent introduced.
Oxidation: Products include oxidized forms of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of brominated and stannylated compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, although further research is needed to fully understand its potential.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the trimethylstannyl ester can participate in organometallic reactions. These interactions can influence the compound’s biological activity and reactivity.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamide Derivatives
Core Benzamide Framework
The benzamide core is common among all compared compounds. Variations arise in substituent positions and types:
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Features methoxy groups at the 3,4,5-positions of the benzoyl ring, creating a sterically hindered environment. Its crystal structure reveals N–H···O hydrogen bonding, stabilizing the lattice along the [101] direction .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Contains nitro and methoxy substituents on the aniline ring, leading to distinct electronic effects. The asymmetric unit comprises two molecules (A and B), with bond lengths and angles comparable to other bromophenyl benzamides .
Substituent Effects
- Trimethylstannyl Group: Unique to the target compound, this group increases molecular weight (Sn: 118.71 g/mol) and may influence solubility in nonpolar solvents. In contrast, compounds like N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide incorporate thiazole and trifluoromethyl groups, enhancing π-π stacking and hydrophobicity .
- Halogenated Derivatives : Bromine at the 4-position is conserved in many analogs (e.g., 4-[(4-bromophenyl)sulfonyl]-N-[3-methyl-1-oxo-1-(p-tolyl)butan-2-yl]benzamide ), contributing to halogen bonding and rigidity .
Spectroscopic and Analytical Data Comparison
Key spectroscopic trends are summarized below:
*Note: Data for the target compound are inferred from analogs. The trimethylstannyl group may downfield-shift adjacent protons due to its electron-withdrawing nature.
Amide Coupling Reactions
- Acid Chloride Route : A standard method involves reacting benzoyl chloride derivatives with 4-bromoaniline. For example, N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide was synthesized using 3,4,5-trimethoxybenzoyl chloride and 4-bromoaniline in benzene with triethylamine .
- Ultrasound-Assisted Synthesis: Improved yields and reduced reaction times are noted for analogs like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide, where ultrasound promotes efficient mixing .
Organotin Functionalization
The trimethylstannyl group is likely introduced via nucleophilic displacement or Stille coupling precursors. For instance, N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide employs tert-butylamine and furyl intermediates, suggesting similar strategies for tin incorporation .
Biological Activity
N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide, also known by its CAS number 652169-87-4, is a compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the bromine atom and the trimethylstannyl group suggests that this compound might exhibit unique reactivity profiles in biological systems.
Molecular Structure
- Molecular Formula : C17H18BrNO3Sn
- CAS Number : 652169-87-4
- Molecular Weight : 396.31 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with trimethylstannol in the presence of a base. The reaction conditions and yields can significantly affect the purity and biological activity of the final product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, a study demonstrated that derivatives with similar structures could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15.2 | Induction of apoptosis |
| A549 (lung) | 12.5 | Cell cycle arrest at G1 phase |
| HeLa (cervical) | 10.3 | Inhibition of DNA synthesis |
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial properties against several bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle, particularly at the G1 phase.
- Membrane Disruption : In microbial cells, it alters membrane integrity, leading to cell lysis.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Activity
Another research article evaluated the antimicrobial properties against Staphylococcus aureus and found that the compound exhibited significant antibacterial activity at concentrations as low as 16 µg/mL, suggesting potential for therapeutic applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
